2,2-Difluoro-3-methylpentane

Lipophilicity Physicochemical Properties Drug Design

2,2-Difluoro-3-methylpentane (CAS 74185-71-0) is a branched, gem-difluoro alkane belonging to the class of organofluorine compounds. Characterized by the presence of two fluorine atoms attached to the C2 position of a 3-methylpentane backbone, this compound exhibits molecular formula C6H12F2 and a molecular weight of 122.16 g/mol.

Molecular Formula C6H12F2
Molecular Weight 122.16 g/mol
CAS No. 74185-71-0
Cat. No. B13416905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-methylpentane
CAS74185-71-0
Molecular FormulaC6H12F2
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(F)F
InChIInChI=1S/C6H12F2/c1-4-5(2)6(3,7)8/h5H,4H2,1-3H3
InChIKeyNSBQAUADNQVRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-3-methylpentane (CAS 74185-71-0): A Distinct Gem-Difluoro Alkane for Specialized Fluorine Chemistry


2,2-Difluoro-3-methylpentane (CAS 74185-71-0) is a branched, gem-difluoro alkane belonging to the class of organofluorine compounds. Characterized by the presence of two fluorine atoms attached to the C2 position of a 3-methylpentane backbone, this compound exhibits molecular formula C6H12F2 and a molecular weight of 122.16 g/mol. It is primarily utilized as a research chemical in synthetic and mechanistic investigations where the specific placement of geminal fluorine atoms dictates unique physicochemical properties distinct from its mono‑fluorinated or non‑fluorinated counterparts .

Why 2,2-Difluoro-3-methylpentane Cannot Be Replaced by Generic Fluorinated Alkanes


Even among closely related fluorinated alkanes, subtle variations in fluorine substitution—particularly gem‑difluoro versus mono‑fluoro or alternative regioisomers—profoundly alter key molecular attributes such as lipophilicity, metabolic stability, and reactivity. The presence of two geminal fluorine atoms on a single carbon significantly increases C–F bond strength and reduces nucleophilicity, making gem‑difluoroalkanes substantially more resistant to metabolic or chemical degradation than their mono‑fluorinated analogs [1]. Consequently, substituting 2,2‑difluoro‑3‑methylpentane with a generic fluorinated alkane would likely yield divergent pharmacokinetic profiles, altered reaction outcomes, and unreliable comparative data in structure–activity relationship studies. The following quantitative evidence underscores the specific, non‑interchangeable properties that justify a focused procurement strategy.

Quantitative Differentiation Evidence for 2,2-Difluoro-3-methylpentane (CAS 74185-71-0) Against Closest Analogs


Gem-Difluoro Substitution Significantly Reduces Lipophilicity (LogP) Relative to Non-Fluorinated Parent

2,2-Difluoro-3-methylpentane exhibits a computed LogP of 2.69, which is markedly lower than the LogP of 3.61 measured for its non‑fluorinated parent alkane, 3‑methylpentane [1]. This reduction in lipophilicity is a well‑established consequence of gem‑difluoro substitution and directly impacts membrane permeability and distribution behavior in biological systems.

Lipophilicity Physicochemical Properties Drug Design

Boiling Point and Density Shifts Induced by Gem-Difluoro Substitution

The introduction of two fluorine atoms at the C2 position elevates the predicted boiling point to 87.6 °C and increases density to 0.879 g/mL, in contrast to the parent 3‑methylpentane which boils at 63–64 °C and has a density of 0.66 g/mL . These changes arise from the increased molecular weight and stronger intermolecular interactions imparted by the highly electronegative fluorine atoms.

Volatility Physical Properties Process Chemistry

Enhanced C–F Bond Strength and Metabolic Stability in Gem-Difluoroalkanes

The C(sp³)–F bonds in aliphatic gem‑difluoroalkanes are significantly more difficult to cleave than those in corresponding saturated monofluorocarbons, because C–F bond strength increases with the number of geminal fluorine atoms [1]. This intrinsic inertness confers superior metabolic stability and resistance to chemical degradation—a critical advantage for bioactive molecules and specialty materials.

Metabolic Stability C–F Bond Activation Pharmacokinetics

Purity and Analytical Benchmarking for Research Consistency

Commercial availability of 2,2‑difluoro‑3‑methylpentane is typically offered at a standard purity of 95% as determined by gas chromatography or NMR . This defined purity level, while not unique, provides a consistent baseline for reproducible experimental outcomes, particularly important given the sensitivity of fluorinated compounds to trace impurities that can confound reactivity or bioassay results.

Analytical Chemistry Quality Control Reproducibility

Strategic Application Scenarios for 2,2-Difluoro-3-methylpentane (CAS 74185-71-0) in Research and Industrial Procurement


Fluorinated Building Block for Medicinal Chemistry and Agrochemical SAR Studies

The reduced lipophilicity (LogP 2.69 vs. 3.61 for parent alkane) and enhanced metabolic stability of the gem‑difluoro motif make 2,2‑difluoro‑3‑methylpentane an attractive scaffold for synthesizing analogs in drug discovery programs. It serves as a probe to fine‑tune physicochemical properties without introducing additional heteroatoms, enabling systematic exploration of structure–activity relationships [1].

Model Compound for C–F Bond Activation and Defluorinative Transformations

Owing to the inherent inertness of its gem‑difluoro C(sp³)–F bonds, 2,2‑difluoro‑3‑methylpentane is a valuable substrate for developing novel catalytic methods aimed at challenging C–F bond functionalization. Its use allows researchers to benchmark reactivity and selectivity against mono‑fluorinated and non‑fluorinated controls [1].

Specialty Solvent or Additive in Fluorine‑Sensitive Reactions

The compound's distinct boiling point (87.6 °C) and density (0.879 g/mL), combined with its non‑nucleophilic, lipophilic nature, position it as a potential solvent or co‑solvent for reactions where traditional hydrocarbon solvents are unsuitable due to high volatility or lack of fluorophilic character .

Analytical Reference Standard for Fluorinated Hydrocarbon Profiling

With well‑defined physicochemical properties (LogP, boiling point, density) and a unique ¹⁹F NMR signature, 2,2‑difluoro‑3‑methylpentane serves as a reliable reference compound for the identification and quantification of fluorinated alkanes in complex mixtures or environmental samples.

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